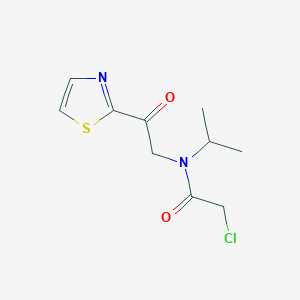

2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

Description

2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a chloroacetamide derivative featuring a thiazole ring and an isopropyl substituent. Its molecular structure combines a reactive chloroacetyl group with a heterocyclic thiazol-2-yl moiety, which is often associated with biological activity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-chloro-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c1-7(2)13(9(15)5-11)6-8(14)10-12-3-4-16-10/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKVLEKQEZYEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)C1=NC=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

Acylation: The thiazole derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.

N-Alkylation: The final step involves the N-alkylation of the intermediate with isopropylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14ClN3O2S

- Molecular Weight : 259.75 g/mol

- CAS Number : 1353981-22-2

The compound features a thiazole ring, an isopropyl group, and an acetamide moiety, which contribute to its biological activities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, especially COX-2, which is crucial in inflammatory processes. A study demonstrated that related thiazole derivatives exhibited IC₅₀ values ranging from 0.84 μM to 1.39 μM for PGE₂ production inhibition, suggesting strong anti-inflammatory potential .

- Anticancer Potential : The compound has shown promise in anticancer research. In xenograft models, one derivative demonstrated a tumor control rate (T/C) of 61% against human colonic adenocarcinoma cell lines when administered at a dose of 200 mg/kg over five days .

The biological mechanisms underlying the activities of 2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide involve its interaction with specific molecular targets:

- Mechanism of Action : The compound interacts with various biochemical pathways, potentially affecting cellular signaling and gene expression related to inflammation and cancer progression .

Anti-inflammatory Activity

A study highlighted the effectiveness of thiazole derivatives in reducing inflammatory markers. The following table summarizes the IC₅₀ values for selected compounds:

| Compound | IC₅₀ (μM) | PGE₂ Reduction (%) |

|---|---|---|

| Compound 1h | 0.84 | 86 |

| Compound 4a | 0.41 | 98 |

| Compound 5l | 0.09 | Highest observed |

These findings support the hypothesis that thiazole derivatives can significantly reduce inflammation through COX inhibition .

Anticancer Potential

Another pivotal study evaluated the anticancer effects of aminothiazole compounds in xenograft models:

| Cell Line | T/C (%) |

|---|---|

| HCA-7 (Colonic Adenocarcinoma) | 61 |

| SW837 (Rectum Adenocarcinoma) | 40 |

| A549 (Lung Adenocarcinoma) | 38 |

The results indicate that these compounds can effectively control tumor growth in various cancer types .

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chloro group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core features with several N-substituted acetamide derivatives, differing primarily in substituents and heterocyclic systems:

Key Observations :

- Heterocyclic Systems : The thiazole ring in the target compound and derivatives like Compound 9 and 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is critical for biological interactions. Replacing thiazole with oxadiazole (e.g., in ) may reduce hydrogen-bonding capacity but enhance metabolic stability.

- Substituent Effects : The isopropyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in ). Chloroacetyl groups, as seen in the target compound and , are reactive handles for further functionalization.

Physicochemical Properties

- Melting Points : Derivatives with rigid substituents (e.g., Compound 9 at 186–187°C ) exhibit higher melting points than flexible analogs. The target compound’s melting point is unreported but expected to align with structurally similar chloroacetamides (e.g., 155–160°C for nitro-furan derivatives in ).

- Solubility : The isopropyl group may reduce aqueous solubility compared to polar substituents like methoxyphenyl in Compound 9 .

Biological Activity

Potential Biological Activities

2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide belongs to a class of compounds containing a thiazole ring, which is known for its versatile biological activities. Thiazole-containing compounds have shown various pharmacological properties, including:

- Antimicrobial activity

- Antitumor effects

- Enzyme inhibition

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. While specific data for this compound is not available, related compounds have shown promising results. For example, a study on heteroaryl(aryl) thiazole derivatives reported antimicrobial activity against several bacterial strains .

Table 1: Antimicrobial activity of selected thiazole derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 1 | E. cloacae | 0.23 | 0.47 |

| 3 | E. coli | 0.23 | 0.47 |

| 3 | S. Typhimurium | 0.23 | 0.47 |

| 9 | B. cereus | 0.17 | 0.23 |

| 9 | S. Typhimurium | 0.17 | 0.23 |

Antitumor Effects

Thiazole-containing compounds have shown potential as antitumor agents. A study on thiazole derivatives reported significant cytotoxic activity against cancer cell lines . Although specific data for this compound is not available, structurally similar compounds have demonstrated promising results.

Table 2: Cytotoxic activity of selected thiazole derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 9 | Not specified | 1.61 ± 1.92 |

| 10 | Not specified | 1.98 ± 1.22 |

| 13 | Bcl-2 Jurkat | < Doxorubicin |

| 13 | A-431 | < Doxorubicin |

Enzyme Inhibition

Thiazole derivatives have shown potential as enzyme inhibitors. For instance, a series of novel tri-substituted 2-(indol-5-yl)thiazole derivatives were synthesized and evaluated for their xanthine oxidase (XO) inhibitory activity . While specific data for this compound is not available, the structural similarity suggests potential enzyme inhibitory properties.

Structure-Activity Relationships

The biological activity of thiazole derivatives is influenced by various structural features. Some key observations from the available research include:

- The presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity .

- The combination of thiazole and 1,3,4-thiadiazole rings is essential for cytotoxic activity .

- The position and nature of substituents on the phenyl ring can significantly affect the compound's potency .

Research Implications

While specific biological activity data for this compound is not available, its structural features suggest potential applications in drug discovery. The compound's thiazole ring and other functional groups make it a promising candidate for further investigation in various therapeutic areas.

Future research should focus on:

- Evaluating the compound's antimicrobial activity against a range of pathogens.

- Assessing its cytotoxic effects on various cancer cell lines.

- Investigating its potential as an enzyme inhibitor, particularly for enzymes involved in disease processes.

- Conducting structure-activity relationship studies to optimize its biological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting chloroacetyl chloride with a substituted amine (e.g., isopropylamine and 2-amino-2-thiazolylethanol) in the presence of triethylamine as a base. The reaction is refluxed in dichloromethane or acetone, monitored by TLC, and purified via recrystallization from ethanol or pet-ether .

Q. What spectroscopic techniques are used to characterize this acetamide derivative?

- Methodological Answer :

- FTIR : Confirms the presence of amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations.

- NMR (¹H/¹³C) : Identifies substituents (e.g., isopropyl CH₃ groups at ~1.2 ppm, thiazole protons at ~7.5 ppm).

- Mass Spectrometry (FAB) : Provides molecular weight validation (e.g., [M+1]+ peaks).

- Elemental Analysis : Verifies purity (C, H, N, S percentages) .

Q. How is reaction progress monitored during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with silica plates and UV visualization is standard. Solvent systems like ethyl acetate/hexane (1:1) separate intermediates. Post-reaction, products are isolated via filtration and recrystallized for purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) refines bond lengths, angles, and torsion angles. Hydrogen-bonding networks (e.g., N–H···N interactions) are analyzed to understand packing stability. Validation tools like PLATON check for missed symmetry or disorder .

Q. What computational methods predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess electron transfer potential.

- Molecular Electrostatic Potential (MESP) : Maps charge distribution to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock .

Q. How do structural modifications influence bioactivity?

- Methodological Answer :

- Substituent Effects : Chloro groups enhance lipophilicity, while thiazole rings enable π-π stacking with protein residues.

- Structure-Activity Relationship (SAR) : Derivatives with varied alkyl/aryl groups are synthesized and tested for biological activity (e.g., enzyme inhibition). For example, replacing isopropyl with phenyl alters steric hindrance and binding affinity .

Q. What strategies resolve contradictions in biological assay data?

- Methodological Answer :

- Replicate Assays : Standardize conditions (pH, temperature) to minimize variability.

- Orthogonal Methods : Compare enzyme inhibition (IC₅₀) with cellular uptake studies (e.g., fluorescence microscopy).

- Statistical Analysis : Use ANOVA to identify significant outliers. Cross-validate with computational models (e.g., QSAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.